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Welcome to the comprehensive support hub for researchers, scientists, and drug development

professionals utilizing Nanoparticle Tracking Analysis (NTA). This center provides

troubleshooting guidance and answers to frequently asked questions to help you overcome

common challenges in your NTA data analysis and ensure the acquisition of high-quality,

reproducible data.

Frequently Asked Questions (FAQs)
Q1: What are the optimal particle concentration ranges for NTA measurements?

A1: The ideal particle concentration for NTA measurements typically falls between 10⁷ and 10⁹

particles/mL.[1][2] This range ensures that there are enough particles in the field of view for

statistically robust analysis without being so concentrated that individual particle tracking

becomes difficult. For many instruments, this corresponds to approximately 20 to 100 particles

per frame.[3][4] Operating outside this range can lead to inaccurate size and concentration

measurements.

Q2: How can I minimize background noise in my NTA measurements?

A2: High background noise, often from the solvent or buffer, is a common issue. To minimize

this, use high-purity, particle-free water (e.g., Milli-Q, 18.2 MΩ·cm) to prepare all buffers and

dilutions.[5] It is also recommended to filter all buffers, ideally with pore sizes below 50 nm.[2]

Be cautious of contaminants in commercially prepared buffers, such as PBS tablets, which can
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introduce nanoparticles.[5] Additionally, ensure the instrument's fluidics are thoroughly cleaned

between samples to prevent cross-contamination.[5]

Q3: How do I choose the correct camera level and detection threshold settings?

A3: Camera level and detection threshold are critical parameters that must be optimized for

each sample type.[1] The camera level should be adjusted so that the smallest particles of

interest are clearly visible without oversaturating the image with light from larger, brighter

particles.[6] The detection threshold should be set low enough to detect all valid particles but

high enough to exclude background noise and false signals.[7] A common starting point for the

detection threshold is a value of 5, but this should be adjusted based on visual inspection of the

tracked particles in the software.[7]

Q4: My sample is polydisperse. How does this affect my NTA analysis?

A4: NTA is well-suited for analyzing polydisperse samples as it measures particles on an

individual basis.[8][9] However, in highly polydisperse samples, the presence of a few large,

bright particles can make it difficult for the software to detect and track smaller, dimmer

particles.[1][9] This can lead to an underestimation of the concentration of smaller particles. To

mitigate this, it may be necessary to adjust camera settings or use specialized analysis

software features designed for polydisperse samples.

Q5: How can I improve the reproducibility of my NTA concentration measurements?

A5: Low precision in concentration measurements can be a challenge.[10] To improve

reproducibility, it is crucial to increase the number of video replicates captured for each sample.

[10] For example, increasing from 5 to 25 sixty-second video captures can significantly reduce

the variance in concentration measurements for biological samples.[10] Ensuring consistent

sample preparation and instrument settings across all measurements is also essential for

reproducibility.

Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Sizing Results
Symptoms:
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The measured size of standard particles is outside the expected range.

High variability in size measurements for the same sample.

Possible Causes and Solutions:

Cause Solution

Incorrect Focus

The image of the particles on the screen should

be sharp. Adjust the focus knob until the

particles appear as clear, moving dots.[1]

Inappropriate Camera Settings

Underexposed videos may omit smaller

particles, while overexposed videos can make

particles appear larger. Adjust the camera level

and shutter settings to ensure all particles are

clearly visible without being saturated.[9]

Viscosity of the Diluent

The viscosity of the diluent is a critical

parameter in the Stokes-Einstein equation used

for size calculation. Ensure the correct viscosity

value for your diluent and measurement

temperature is entered into the software.

Particle Aggregation

Aggregates will be sized as single large

particles, skewing the size distribution. Visually

inspect the sample video for large, slow-moving

particles. If aggregation is suspected, consider

sample preparation modifications such as

vortexing or sonication (use with caution as it

can damage some particle types).

Issue 2: Low Particle Counts or "No Data" Displayed
Symptoms:

The software reports a very low particle concentration or "no data".

Fewer than 20 particles are visible per frame.
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Possible Causes and Solutions:

Cause Solution

Sample is Too Dilute

The particle concentration is below the optimal

range for detection. Prepare a more

concentrated sample or reduce the dilution

factor.

Incorrect Camera Level

The camera sensitivity may be too low to detect

the particles. Increase the camera level until the

particles are visible.

Particles are Too Small

The particles may be below the detection limit of

the instrument for that particle type (dependent

on refractive index).[2][11] Consider using a

higher-sensitivity camera or a different analytical

technique if particles are expected to be very

small.

Flow Rate is Too High (if using a flow cell)

A high flow rate may move particles through the

field of view too quickly for the software to track

them. Reduce the flow rate to an appropriate

level.

Issue 3: High Background Signal or "Noisy" Data
Symptoms:

The video image appears cluttered with many small, flickering points of light that are not

distinct particles.

The software tracks numerous non-particle objects, leading to inaccurate concentration

measurements.

Possible Causes and Solutions:
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Cause Solution

Contaminated Diluent

The buffer or solvent used for dilution contains

particulate contaminants. Use fresh, high-purity,

filtered (0.02 µm filter) diluents. Always run a

blank of the diluent to check for background

particles.[2]

Dirty Optics or Flow Cell

Residue from previous samples can cause

background scatter. Thoroughly clean the

instrument's optics and flow cell according to the

manufacturer's instructions.

High Detection Threshold

If the detection threshold is set too low, the

software may be picking up electronic noise

from the camera. Increase the detection

threshold to a level where only distinct particles

are being tracked.[7]

Air Bubbles

Small air bubbles in the sample can scatter light

and be incorrectly identified as particles. Degas

your samples and diluents before analysis.

Experimental Protocols
Protocol 1: Preparation of Extracellular Vesicles (EVs)
from Human Plasma for NTA Analysis
This protocol outlines a common method for isolating EVs from plasma for subsequent NTA

analysis.

Initial Centrifugation: Centrifuge the plasma sample at 3,000 x g for 15 minutes to remove

cells and larger debris.

Supernatant Transfer: Carefully collect the supernatant and transfer it to a new tube.

Precipitation: Add an exosome isolation reagent according to the manufacturer's instructions

(e.g., 67 µL per 250 µL of plasma). Mix well by inverting the tube.
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Incubation: Incubate the mixture on ice for 30 minutes.

Pelleting EVs: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C.

Supernatant Removal: Carefully aspirate and discard the supernatant.

Resuspension: Resuspend the EV pellet in a suitable volume of particle-free PBS.

Dilution for NTA: Dilute the resuspended EVs in particle-free PBS to achieve the optimal

concentration for NTA analysis (typically a 1:100 to 1:2000 dilution for plasma-derived EVs).

[10]

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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